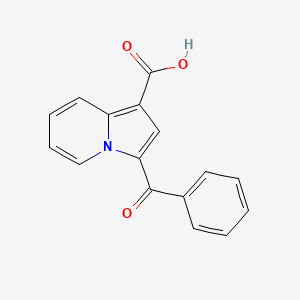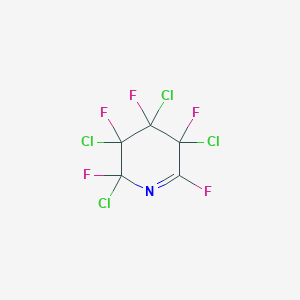
methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is an organic compound characterized by a cyclooctatetraene ring with four conjugated double bonds and a phenyl group attached to the second carbon. The compound also features a carboxylate ester group at the first carbon. This unique structure imparts interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate typically involves the following steps:
Formation of Cyclooctatetraene: Cyclooctatetraene can be synthesized through the dehydrohalogenation of 1,5,9-cyclododecatriene using a strong base such as potassium tert-butoxide.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Esterification: The carboxylate ester group is introduced by reacting the cyclooctatetraene derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets and pathways. The conjugated double bonds in the cyclooctatetraene ring allow for electron delocalization, which can interact with enzymes and receptors in biological systems. The phenyl group and ester functionality also contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: A parent compound with similar structural features but lacking the phenyl and ester groups.
Benzene: An aromatic compound with a similar conjugated system but a different ring size and stability.
Tetraphenylene: A polycyclic aromatic hydrocarbon with multiple phenyl groups.
Uniqueness
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is unique due to its combination of a cyclooctatetraene ring with a phenyl group and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15-12-8-3-2-7-11-14(15)13-9-5-4-6-10-13/h2-12H,1H3/b3-2-,7-2?,8-3?,11-7-,12-8-,14-11?,15-12?,15-14- |
InChI-Schlüssel |
WKAIELYLLMVXGC-DPLJJEAMSA-N |
Isomerische SMILES |
COC(=O)/C/1=C(/C=C\C=C/C=C1)\C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=C(C=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


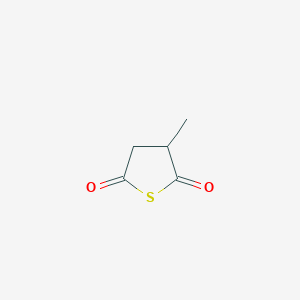

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
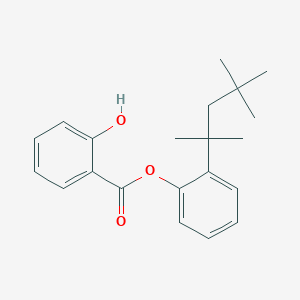
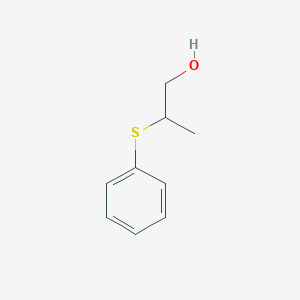
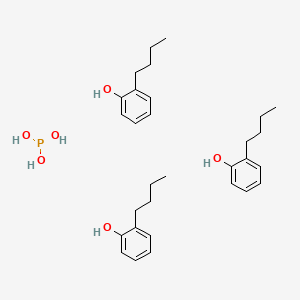
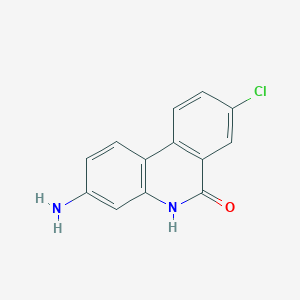
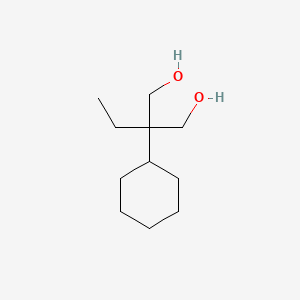
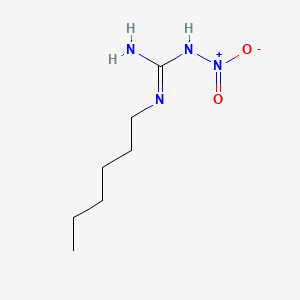
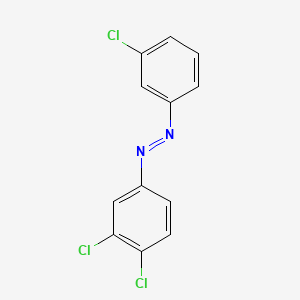
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)
